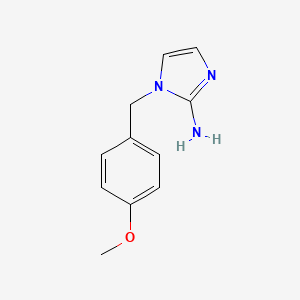1-(4-Methoxybenzyl)-1H-imidazol-2-amine
CAS No.: 773019-75-3
Cat. No.: VC8136094
Molecular Formula: C11H13N3O
Molecular Weight: 203.24
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 773019-75-3 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]imidazol-2-amine |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13) |
| Standard InChI Key | QITMWFGOHWCWPU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C=CN=C2N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C=CN=C2N |
Introduction
Structural Elucidation and Molecular Properties
Molecular Architecture
The compound consists of a five-membered imidazole ring with a 4-methoxybenzyl group at the N1 position and an amine group at C2. The methoxybenzyl substituent introduces electron-donating effects, influencing the molecule’s electronic and steric properties.
Table 1: Molecular Identifiers and Physicochemical Properties
Crystallographic Insights
While no direct crystal structure of 1-(4-methoxybenzyl)-1H-imidazol-2-amine is reported, related imidazole derivatives exhibit non-planar geometries. For example, 1-(4-methoxyphenyl)-1H-imidazole displays a dihedral angle of 43.67° between the imidazole and arene rings, suggesting steric hindrance from substituents . Computational models predict similar torsional strain in the target compound due to the methoxybenzyl group .
Synthetic Methodologies
Base-Catalyzed Cyclization
A common route involves reacting propargylamines with isocyanates under basic conditions. For instance, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization of propargylurea derivatives to imidazolidin-2-ones at room temperature in acetonitrile . Adapting this method, 1-(4-methoxybenzyl)-1H-imidazol-2-amine can be synthesized via a one-pot reaction between 4-methoxybenzylamine and appropriately functionalized precursors.
Table 2: Representative Synthesis Conditions
| Reagent | Catalyst | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| 4-Methoxybenzylamine | BEMP | CH3CN | 1 h | 62% | |
| Phenyl isocyanate | - | THF | 24 h | 47% |
Photocatalyst-Free Cyclodesulfurization
Recent advances employ visible light-mediated cyclodesulfurization of thioureas derived from o-phenylenediamines. This method avoids toxic solvents and achieves yields up to 92% for structurally analogous N-substituted 2-aminobenzimidazoles . While untested for the target compound, this approach offers a scalable, eco-friendly alternative.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (CDCl3): Peaks at δ 3.76 (s, 3H, OCH3), 5.02 (s, 2H, CH2), 6.82–7.42 (m, aromatic and imidazole protons) .
-
13C NMR: Signals at δ 55.2 (OCH3), 114.3 (aromatic C-O), 146.4 (imidazole C2) .
Fourier Transform Infrared (FT-IR)
Key absorptions include:
-
N-H stretch: 3367 cm⁻¹ (amine)
-
C=N stretch: 1612 cm⁻¹ (imidazole ring)
Table 3: Comparative Spectral Data
| Technique | Key Signals | Reference Compound |
|---|---|---|
| 1H NMR | δ 5.02 (s, CH2) | 1-(4-Methoxyphenyl)-1H-imidazole |
| FT-IR | 1612 cm⁻¹ (C=N) | N-Substituted imidazoles |
Computational and Mechanistic Studies
Reaction Mechanism
Density functional theory (DFT) studies on related imidazole syntheses reveal a base-catalyzed deprotonation followed by cyclization. For example, BEMP facilitates urea deprotonation, leading to allenamide intermediates that cyclize via low-energy transition states (ΔG‡ ≈ 12.5 kcal/mol) . These insights suggest that the methoxybenzyl group’s electron-donating effects stabilize transition states, enhancing reaction rates.
Conformational Analysis
Molecular dynamics simulations predict that the methoxybenzyl group adopts a pseudo-axial orientation to minimize steric clashes with the imidazole ring. This conformation aligns with crystallographic data from analogous structures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume